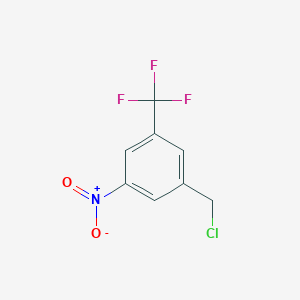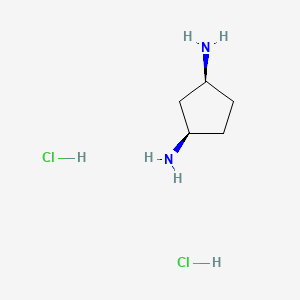
1-Bromo-3-(1-methoxyethyl)benzene
Vue d'ensemble
Description
1-Bromo-3-(1-methoxyethyl)benzene, also known as 1-Bromo-3-methoxyethylbenzene, is an organic compound with the molecular formula C8H10BrO. It is a colorless, crystalline solid that is insoluble in water. This compound is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Facile Synthesis of Isoindoles
1-Bromo-3-(1-methoxyethyl)benzene is utilized in the synthesis of isoindoles. A study by Kuroda and Kobayashi (2015) describes a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles using 2-(dialkoxymethyl)phenyllithium compounds, which include derivatives of 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).
Total Synthesis of Natural Products
The compound is used in the total synthesis of biologically active natural products. Akbaba et al. (2010) reported synthesizing a natural product starting from a derivative of 1-bromo-3-(1-methoxyethyl)benzene, demonstrating its application in the creation of complex organic compounds (Akbaba et al., 2010).
Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) presented the use of 1-bromo-4-(methoxymethyl)benzene, a similar compound, as a precursor for the synthesis of molecular wires, highlighting its significance in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Synthesis and Properties of Aryl Bromides
Sterically Hindered Aryl Bromides
Steele et al. (2004) explored the synthesis and properties of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a structurally related compound, providing insights into the behavior of sterically hindered aryl bromides (Steele, Micha‐Screttas, & Screttas, 2004).
Synthesis of Ethynylferrocene Compounds
The research by Fink et al. (1997) demonstrates the synthesis of ethynylferrocene compounds using derivatives of 1-bromo-3-(1-methoxyethyl)benzene. These compounds have applications in electrochemical studies, showcasing the versatility of this chemical in synthesizing functional materials (Fink et al., 1997).
Applications in Organic Synthesis
Arylation in Fragrance Synthesis
Scrivanti et al. (2008) utilized derivatives of 1-bromo-3-(1-methoxyethyl)benzene in the arylation of β-methallyl alcohol, which is significant in the synthesis of floral fragrances. This study indicates the compound's relevance in fragrance chemistry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Electrochemical Bromination
Kulangiappar, Anbukulandainathan, and Raju (2014) investigated the electrochemical bromination of 4-methoxy toluene, a related compound, highlighting the importance of such processes in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-3-(1-methoxyethyl)benzene is the benzene ring. The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
1-Bromo-3-(1-methoxyethyl)benzene undergoes electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can participate in electrophilic aromatic substitution reactions, which are fundamental to many biochemical pathways .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially alter the structure of biomolecules containing benzene rings .
Propriétés
IUPAC Name |
1-bromo-3-(1-methoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSUFDOUHNDHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

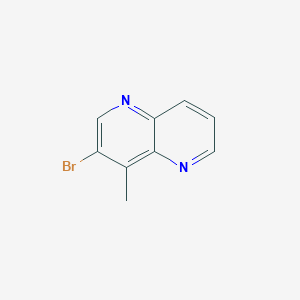
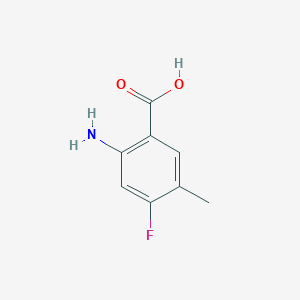

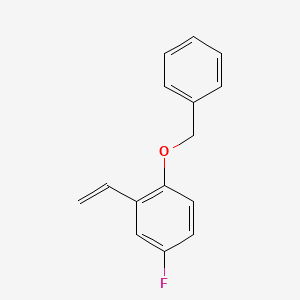
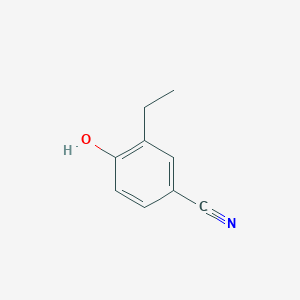


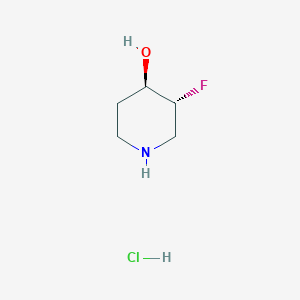
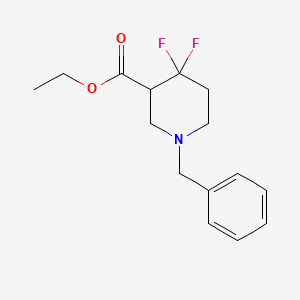
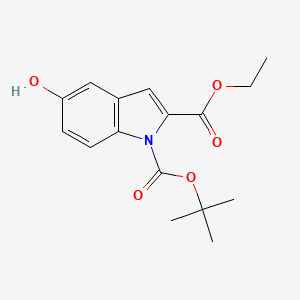
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)
